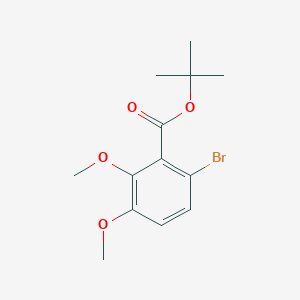

tert-Butyl 6-bromo-2,3-dimethoxybenzoate

Description

Significance of Bromo-Dimethoxybenzoate Scaffolds in Synthetic Chemistry

The bromo-dimethoxybenzoate scaffold is a privileged structural motif found within a variety of biologically active molecules and natural products. nih.govmdpi.com The brominated methoxyphenyl unit is a key component of natural alkaloids that have shown potential antibacterial, antifungal, and antitumor properties. The presence of the bromine atom is often crucial for biological activity and provides a reactive site for synthetic diversification.

The dimethoxy substitution pattern not only influences the molecule's conformation and electronic nature but is also a common feature in many natural product frameworks. frontiersin.orgresearchgate.net In a synthetic context, the interplay between the bromo and dimethoxy substituents on the benzoate (B1203000) core is of particular interest. The methoxy (B1213986) groups act as electron-donating groups, which can influence the reactivity of the aryl bromide in cross-coupling reactions. Furthermore, their positions can direct regioselective transformations such as lithiation or further electrophilic aromatic substitution, enabling the precise construction of highly functionalized aromatic systems. The related compound, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), is recognized as a valuable modular building block in organic chemistry, underscoring the utility of this substitution pattern. cymitquimica.com

Overview of the tert-Butyl 6-bromo-2,3-dimethoxybenzoate in Academic Literature

While extensive academic literature focusing solely on this compound is not abundant, its synthetic value can be inferred from the well-established reactivity of its constituent functional groups. It is primarily recognized as a specialized chemical intermediate or building block for creating more elaborate molecules.

The key features of this compound are the aryl bromide, which is primed for participation in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination), and the tert-butyl ester, which serves as a sterically bulky and chemically robust protecting group for the carboxylic acid. thieme-connect.comnih.gov This combination allows for the selective modification at the C-Br bond without interfering with the carboxyl group. Subsequently, the ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid for further transformations, such as amide bond formation.

A plausible synthetic route to this compound would involve the bromination of a 2,3-dimethoxybenzoic acid precursor, followed by esterification with a source of tert-butanol. Alternatively, one could start with the commercially available 6-bromo-2,3-dimethoxybenzaldehyde cymitquimica.com, oxidize the aldehyde to the corresponding carboxylic acid, and then perform a tert-butylation reaction.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇BrO₄ |

| Molecular Weight | 317.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 6-bromo-2,3-dimethoxy-, 1,1-dimethylethyl ester |

This strategic design makes this compound a valuable, albeit specialized, reagent for medicinal chemists and synthetic organic chemists aiming to construct complex, polysubstituted aromatic compounds.

Structure

3D Structure

Properties

CAS No. |

921928-73-6 |

|---|---|

Molecular Formula |

C13H17BrO4 |

Molecular Weight |

317.17 g/mol |

IUPAC Name |

tert-butyl 6-bromo-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)10-8(14)6-7-9(16-4)11(10)17-5/h6-7H,1-5H3 |

InChI Key |

ZIBODRXBLUDSSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1OC)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 6 Bromo 2,3 Dimethoxybenzoate

Regioselective Bromination Techniques

The introduction of a bromine atom at the 6-position of the 2,3-dimethoxybenzoate ring requires careful control of regioselectivity. The two methoxy (B1213986) groups are ortho, para-directing, and the carboxylic acid (or ester) group is meta-directing. In the case of 2,3-dimethoxybenzoic acid, the position para to the 2-methoxy group and ortho to the 3-methoxy group (the 6-position) is sterically accessible and electronically activated, making it a favorable site for electrophilic substitution.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine. researchgate.net The choice of solvent can significantly influence the outcome of the reaction. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied in various solvents, including 1,1,1-trichloroethane (B11378) and benzotrifluoride, to control the regioselectivity. researchgate.net While direct bromination of the 2,3-dimethoxybenzoate system is the most straightforward approach, alternative strategies could involve the bromination of a precursor molecule followed by the introduction or modification of the carboxylate group.

For example, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) has been achieved by treating 2,3-dimethoxybenzaldehyde (B126229) with NBS in dimethylformamide (DMF). This demonstrates the feasibility of introducing bromine at the desired position in a closely related system.

Esterification Methods for tert-Butyl Esters

The formation of the tert-butyl ester is a critical step in the synthesis. The bulky tert-butyl group often requires specific esterification methods due to steric hindrance. Common approaches include:

Acid-catalyzed reaction with isobutylene (B52900): This classic method involves treating the carboxylic acid with isobutylene in the presence of a strong acid catalyst.

Reaction with tert-butyl alcohol: Fischer esterification using tert-butyl alcohol can be employed, often under conditions that facilitate the removal of water to drive the equilibrium towards the product. Microwave-assisted Fischer esterification has been shown to be an effective method for substituted benzoic acids.

Use of tert-butylating agents: Reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) or DMF-di-tert-butyl acetal (B89532) can be used to install the tert-butyl group under milder conditions.

Transesterification: The conversion of a more easily accessible ester, such as a methyl or ethyl ester, to the tert-butyl ester can be achieved through transesterification. researchgate.net

Convergent and Linear Synthesis Routes

The synthesis of tert-butyl 6-bromo-2,3-dimethoxybenzoate can be approached through both linear and convergent strategies.

Preparation from Dimethoxybenzoic Acid Derivatives

A linear synthesis is the most direct conceptual route. This approach typically starts with 2,3-dimethoxybenzoic acid. The first step would be the regioselective bromination of the aromatic ring to yield 6-bromo-2,3-dimethoxybenzoic acid. researchgate.netresearchgate.net Subsequently, this intermediate would undergo tert-butyl esterification using one of the methods described in section 2.3 to afford the final product.

A patent for the synthesis of the regioisomeric 3-bromo-2,6-dimethoxybenzoic acid describes the bromination of 2,6-dimethoxybenzoic acid using bromine in a mixture of dioxane and trichloromethane. A similar approach could likely be adapted for the synthesis of the 6-bromo-2,3-dimethoxy isomer.

Conversion from Methyl 6-bromo-2,3-dimethoxybenzoate

An alternative linear route could involve the initial formation of a different ester, followed by bromination and subsequent transesterification. For example, 2,3-dimethoxybenzoic acid could first be converted to its methyl ester. This methyl ester would then be brominated to give methyl 6-bromo-2,3-dimethoxybenzoate. The final step would be the transesterification of the methyl ester to the desired tert-butyl ester. This can be a mild and efficient method, particularly when the parent carboxylic acid is sensitive or difficult to handle. researchgate.net

A convergent synthesis, on the other hand, would involve the preparation of separate fragments that are then combined. For this particular target molecule, a plausible convergent route is less obvious but could theoretically involve the synthesis of a pre-brominated and tert-butylated aromatic fragment that is then subjected to reactions to introduce the methoxy groups, though this would likely be a more complex and less efficient strategy than the linear approaches.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the bromination and esterification steps.

For the bromination step , key parameters to consider include:

Brominating agent: The choice between reagents like NBS and Br2 can affect selectivity and by-product formation.

Solvent: The polarity and nature of the solvent can influence the reaction rate and regioselectivity.

Temperature: Controlling the temperature is crucial to prevent side reactions and ensure the desired isomer is the major product.

Catalyst: While often not necessary for activated systems, the use of a Lewis acid catalyst could be explored to enhance reactivity if needed.

For the tert-butyl esterification step , optimization would focus on:

Method: The choice of esterification method will depend on the scale of the reaction and the stability of the starting material.

Catalyst: For acid-catalyzed reactions, the type and amount of acid can be varied.

Temperature and Reaction Time: These parameters need to be carefully controlled to maximize conversion without causing decomposition of the product or starting material. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the esterification of substituted benzoic acids.

Stoichiometry of Reagents: The ratio of the carboxylic acid to the tert-butylating agent should be optimized to ensure complete conversion.

Below are tables summarizing hypothetical optimization data for the key reaction steps based on general principles for similar transformations.

Table 1: Hypothetical Optimization of Bromination of 2,3-Dimethoxybenzoic Acid

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 6-bromo isomer (%) |

| 1 | Br2 | Acetic Acid | 25 | 75 |

| 2 | Br2 | Dichloromethane | 0 | 68 |

| 3 | NBS | Acetonitrile | 80 | 85 |

| 4 | NBS | DMF | 60 | 82 |

Table 2: Hypothetical Optimization of tert-Butylation of 6-bromo-2,3-dimethoxybenzoic Acid

| Entry | Method | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Isobutylene | H2SO4 | 25 | 70 |

| 2 | tert-Butyl Alcohol | H2SO4 (cat.), Microwave | 120 | 88 |

| 3 | (Boc)2O | DMAP (cat.) | 25 | 92 |

| 4 | DMF-di-tert-butyl acetal | None | 80 | 95 |

Chemical Transformations and Reactivity Profiles of Tert Butyl 6 Bromo 2,3 Dimethoxybenzoate

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. For tert-butyl 6-bromo-2,3-dimethoxybenzoate, the bromine atom provides a key site for such transformations, particularly those catalyzed by palladium complexes.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. researchgate.net

A variety of palladium catalysts are effective for Suzuki-Miyaura couplings. A common and effective catalyst for the coupling of aryl bromides is bis(triphenylphosphine)palladium(II) chloride, Pd(PPh₃)₂Cl₂. nih.gov This air-stable complex is often used in conjunction with a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF) or aqueous solvent mixtures. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Typical Catalytic System for Suzuki-Miyaura Coupling

| Component | Role | Example |

| Palladium Catalyst | Active metal center for the catalytic cycle | Pd(PPh₃)₂Cl₂ |

| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (B44618) (PPh₃) |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Solubilizes reactants and influences reaction rate | DMF, Toluene (B28343), Dioxane/Water |

Beyond the Suzuki-Miyaura reaction, the bromine atom in this compound can participate in other significant palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene, such as an acrylate (B77674), to form a substituted alkene. nih.gov The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. For instance, the Heck reaction of bromobenzene (B47551) with butyl acrylate is a well-documented transformation. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. uniroma1.itresearchgate.net It is commonly catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free conditions have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov This is a powerful tool for the synthesis of arylamines and is catalyzed by palladium complexes with specialized phosphine ligands. researchgate.net

The choice of ligand coordinated to the palladium center has a profound impact on the efficiency and selectivity of cross-coupling reactions. nih.gov Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), are known to enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the coupling of less reactive aryl chlorides. nih.gov The steric and electronic properties of the ligand can also influence the selectivity in reactions with substrates bearing multiple reactive sites.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

Functional Group Interconversions on the Bromine Atom

The bromine atom of this compound can be transformed into a variety of other functional groups through non-coupling reactions, significantly expanding its synthetic utility.

A primary method for this type of transformation is through halogen-metal exchange . This reaction typically involves treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. princeton.edumdpi.com This generates a highly reactive aryllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups.

Table 2: Potential Functional Group Interconversions via Halogen-Metal Exchange

| Reagent | Electrophile | Resulting Functional Group |

| 1. n-BuLi or t-BuLi2. DMF | Formylating agent | Aldehyde (-CHO) |

| 1. n-BuLi or t-BuLi2. CO₂ | Carboxylating agent | Carboxylic acid (-COOH) |

| 1. n-BuLi or t-BuLi2. B(OMe)₃ | Boronic ester precursor | Boronic ester (-B(OR)₂) |

| 1. n-BuLi or t-BuLi2. R-CHO | Aldehyde | Secondary alcohol (-CH(OH)R) |

| 1. n-BuLi or t-BuLi2. R-CN | Nitrile | Ketone (-C(O)R) |

Alternatively, the bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound is also a potent nucleophile that can react with various electrophiles, although it is generally less reactive than the corresponding organolithium species.

Modifications of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its unique reactivity under specific acidic conditions.

The hydrolysis of the tert-butyl ester in this compound to its corresponding carboxylic acid, 6-bromo-2,3-dimethoxybenzoic acid, is typically achieved under acidic conditions. Unlike the hydrolysis of primary or secondary esters, which often proceeds via a BAC2 mechanism, the cleavage of tert-butyl esters occurs through a different pathway due to the steric hindrance and the stability of the resulting tert-butyl carbocation.

The reaction is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the alkyl-oxygen bond to release the stable tertiary carbocation and the carboxylic acid. This mechanism is classified as AAL1.

Reaction Scheme: this compound + H₃O⁺ → 6-Bromo-2,3-dimethoxybenzoic acid + tert-Butanol

A variety of acids can be employed for this transformation. Mild reagents are often preferred to avoid unwanted side reactions on the substituted aromatic ring. Aqueous phosphoric acid, for instance, serves as an effective and selective reagent for the deprotection of tert-butyl esters, offering an environmentally benign option. organic-chemistry.org The reaction generally proceeds with high yields. organic-chemistry.org

Table 1: Conditions for Acid-Catalyzed Hydrolysis of tert-Butyl Esters

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild conditions | Tolerates various other functional groups like Cbz carbamates and benzyl (B1604629) esters. | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Anhydrous or in a solvent like Dichloromethane (DCM) | Common and effective, but can be harsh. | |

| Formic Acid | Neat or in a co-solvent | A milder alternative to TFA. |

Transesterification of this compound involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol. Direct acid-catalyzed transesterification is often inefficient for tert-butyl esters.

However, an alternative two-step, one-pot procedure can be employed. The tert-butyl ester is first converted in situ to an acid chloride intermediate. This is achieved by reacting the ester with a chlorinating agent, such as α,α-dichlorodiphenylmethane, catalyzed by a Lewis acid like tin(II) chloride (SnCl₂). organic-chemistry.org The resulting highly reactive acid chloride can then readily react with a variety of alcohols (primary, secondary, or phenols) or amines to yield the corresponding esters or amides in high yields under mild conditions. organic-chemistry.org

Reaction Scheme:

this compound + Chlorinating Agent (cat. SnCl₂) → 6-Bromo-2,3-dimethoxybenzoyl chloride

6-Bromo-2,3-dimethoxybenzoyl chloride + R-OH → Alkyl 6-bromo-2,3-dimethoxybenzoate + HCl

This method provides a versatile route to diversify the ester functionality from the parent tert-butyl ester.

Reactivity of the Dimethoxybenzene Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its four substituents: the bromine atom, two methoxy (B1213986) groups, and the tert-butyl carboxylate group.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The success and regioselectivity of an EAS reaction on the substituted ring of this compound depend on the directing effects of the existing substituents.

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to stabilize the arenium ion intermediate through resonance. libretexts.org

tert-Butyl Carboxylate Group (-COOC(CH₃)₃): This is a deactivating group due to the electron-withdrawing nature of the carbonyl, and it acts as a meta-director. youtube.com

Table 2: Summary of Substituent Effects on EAS

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2, C3 | Activating (Resonance) | ortho, para |

| -Br | C6 | Deactivating (Inductive) | ortho, para |

| -COOC(CH₃)₃ | C1 | Deactivating (Inductive/Resonance) | meta |

Common EAS reactions include halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts reactions. lumenlearning.com However, the sterically hindered and electronically complex nature of this substrate requires careful selection of reaction conditions to achieve selective substitution.

Nucleophilic aromatic substitution (SNAr) typically occurs when a good leaving group (like a halogen) is on an aromatic ring that is also substituted with strong electron-withdrawing groups, particularly at the ortho and/or para positions.

In this compound, the potential leaving group is the bromide at C6. For a standard SNAr (addition-elimination) mechanism to proceed, electron-withdrawing groups would need to stabilize the negative charge of the Meisenheimer intermediate. However, the substituents on this ring are not favorable for this pathway. The methoxy groups at C2 and C3 are electron-donating, which would destabilize the anionic intermediate. The ester group at C1 is electron-withdrawing but is meta to the bromine, offering no resonance stabilization. Therefore, the SNAr pathway is considered highly unlikely for this compound under typical conditions.

Benzyne (B1209423) Intermediate Generation from Related Compounds

While a standard SNAr reaction is improbable, substitution at the C6 position could potentially occur via an elimination-addition mechanism involving a benzyne intermediate. masterorganicchemistry.com Aryl halides can form benzynes when treated with exceptionally strong bases, such as sodium amide (NaNH₂). masterorganicchemistry.com

For this compound, a strong base could abstract a proton from the C5 position, which is adjacent to the bromine atom. This would be followed by the elimination of the bromide ion to form a highly reactive 2,3-dimethoxy-6-(tert-butoxycarbonyl)benzyne intermediate.

Reaction Scheme: this compound + NaNH₂ → [Benzyne Intermediate] → Addition of Nucleophile (e.g., NH₂)

This benzyne intermediate is an extremely reactive electrophile and will rapidly react with any nucleophile present in the medium (such as the amide ion, NH₂⁻), leading to the formation of a substituted product. masterorganicchemistry.com The formation of benzyne from dihalobenzenes with reagents like magnesium is also a known pathway. masterorganicchemistry.com

Application As a Key Intermediate in Complex Organic Synthesis

Total Synthesis of Natural Products

The structural framework of tert-butyl 6-bromo-2,3-dimethoxybenzoate is a key precursor for constructing parts of intricate natural products, particularly alkaloids, which are a class of naturally occurring compounds with significant physiological effects.

The total synthesis of Arnottin I, a coumarin-type natural product, can utilize intermediates derived from substituted bromobenzoates. nih.gov In a reported synthesis, a related tert-butyl ester, rac-7b, underwent clean conversion to Arnottin I in high yield (92%) when treated with TsOH in methanol. nih.gov This demonstrates the utility of the tert-butyl ester in directing reaction pathways to achieve the desired natural product core. The bromo-dimethoxy-substituted aromatic ring serves as the foundational A-ring of the final molecule.

Arnottin II, a spirocyclic lactone, is another natural product whose synthesis can be approached using precursors related to this compound. Arnottin II can be prepared directly from Arnottin I through a hypervalent iodide-mediated spirocyclization. nih.gov Therefore, synthetic routes that form Arnottin I using a bromo-dimethoxybenzoate derivative are inherently linked to the synthesis of Arnottin II. nih.gov The initial framework provided by the benzoate (B1203000) is crucial for the subsequent oxidative dearomatization and spirocyclization steps that form the distinctive structure of Arnottin II. nih.gov

Building Block for Pharmaceutical Intermediates and Lead Compounds

The benzoic acid moiety is a recognized scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds. nih.govresearchgate.net Derivatives of benzoic acid, including halogenated and methoxy-substituted versions, are synthesized to explore new therapeutic agents. preprints.org The structure of this compound contains several key features for this purpose:

The Bromine Atom: Serves as a versatile handle for modification. It can be used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, allowing for the attachment of diverse molecular fragments.

The tert-Butyl Ester: This bulky group can act as a protecting group for the carboxylic acid. It can be removed under specific conditions to reveal the acid, which is a common functional group in many drugs.

Derivatives of trimethoxybenzoic acid, which are structurally similar, have been investigated as potential inhibitors of efflux pumps in bacteria, a mechanism that contributes to antibiotic resistance. nih.gov This highlights the potential for polysubstituted benzoates to serve as templates for new pharmaceutical compounds.

Role in the Construction of Functional Materials

Substituted aromatic compounds are fundamental to the development of functional organic materials used in electronics and photonics. The properties of this compound make it a candidate for creating such materials:

Electronic Properties: The electron-rich dimethoxybenzene core can be incorporated into larger conjugated systems. Methoxy (B1213986) groups are known to be strong electron-donating substituents that are beneficial for hole transport, a key process in organic semiconductors. researchgate.net The bromine atom can influence the electronic structure and provides a site for polymerization or attachment to other components. scispace.com

Steric Effects: The bulky tert-butyl group can influence the solid-state packing of molecules. researchgate.net This can prevent strong face-to-face π-π stacking, which is sometimes desirable to achieve specific optical or electronic properties in thin films.

Related bromo-dimethoxybenzene compounds have been used as precursors for materials in lithium-ion batteries and as building blocks for larger conjugated molecules with potential photophysical applications. fishersci.com

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms other than carbon in a ring, are a cornerstone of modern chemistry. This compound is a valuable starting material for synthesizing these structures. A key application is in the synthesis of benzofurans. General methods for benzofuran (B130515) synthesis include the coupling of ortho-bromophenols with ketones or alkynes. dtu.dkorganic-chemistry.org The structure of the title compound is primed for such transformations. Following the conversion of the ester to a hydroxyl group, the resulting ortho-bromophenol derivative can undergo intramolecular cyclization to form a furan (B31954) ring fused to the benzene (B151609) ring. Various catalytic systems, often employing palladium or copper, are used to facilitate these ring-forming reactions. organic-chemistry.orgresearchgate.net

Stereochemical Control in Derived Products

While this compound is itself achiral, its structural features can significantly influence the stereochemical outcome of reactions on molecules derived from it. The large steric bulk of the tert-butyl group can block one face of a nearby reactive center, forcing an incoming reagent to approach from the less hindered side. researchgate.netorgsyn.org This is a common strategy in asymmetric synthesis to control the formation of a specific stereoisomer.

For instance, in reactions involving a functional group placed adjacent to the benzoate, the tert-butyl ester, along with the ortho-methoxy group, would create a crowded environment. This steric hindrance can lead to high diastereoselectivity in reactions such as additions to a carbonyl group or alkylations, which is critical when synthesizing enantiomerically pure pharmaceuticals or natural products.

Data Tables

Table 1: Applications of this compound and Related Structures

| Application Area | Key Structural Features Utilized | Resulting Compound Class/Function |

|---|---|---|

| Natural Product Synthesis | Bromo and dimethoxy-substituted ring, tert-butyl ester | Alkaloids (Arnottins) nih.gov |

| Pharmaceutical Intermediates | Benzoic acid scaffold, bromine handle, methoxy groups | Diverse lead compounds, efflux pump inhibitors nih.gov |

| Functional Materials | Electron-donating methoxy groups, bulky tert-butyl group | Organic semiconductors, battery components researchgate.netfishersci.com |

| Heterocyclic Synthesis | ortho-Bromo and potential hydroxyl group | Benzofurans dtu.dkorganic-chemistry.org |

| Stereochemical Control | Bulky tert-butyl ester, ortho-methoxy group | Chiral molecules with high diastereoselectivity researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arnottin I |

| Arnottin II |

| Benzofuran |

Advanced Synthetic Strategies and Methodological Integration

Chemo- and Regioselective Synthesis Utilizing the Compound

The chemical architecture of tert-Butyl 6-bromo-2,3-dimethoxybenzoate, featuring a sterically encumbered aromatic ring with multiple substituents, makes it an exemplary substrate for studying and applying principles of chemo- and regioselectivity in organic synthesis. The distinct electronic and steric environments of its functional groups—a bromo substituent, two methoxy (B1213986) groups, and a tert-butyl ester—allow for selective transformations at specific sites, provided the reaction conditions are carefully controlled.

A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a documented synthesis, this compound was successfully coupled with furan-3-boronic acid. This reaction proceeds with high chemoselectivity, where the palladium catalyst selectively activates the carbon-bromine (C-Br) bond for oxidative addition, leaving the ester and methoxy groups untouched. The reaction's success hinges on the significant difference in reactivity between the C-Br bond and the C-O bonds of the ester and ether functionalities under these catalytic conditions.

The regioselectivity of reactions involving this compound is dictated by the substitution pattern on the benzene (B151609) ring. The bromine atom is positioned ortho to a methoxy group and the tert-butyl ester group. This steric hindrance around the C-Br bond influences the approach of the catalyst and coupling partners, which can be a determining factor in catalyst and ligand selection. In cases of poly-halogenated aromatic compounds, regioselectivity can often be controlled by leveraging the differential reactivity of the halogens (I > Br > Cl) or by using directed metalation techniques where a substituent directs a metal-halogen exchange to a specific position. For this compound, the primary site of reactivity in cross-coupling is predictably the C-Br bond, as it is the most labile group for such transformations.

| Reaction | Substrates | Catalyst/Reagents | Conditions | Product | Selectivity |

| Suzuki-Miyaura Coupling | 1. This compound 2. Furan-3-boronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | DMF/H₂O, 90 °C, 4h | tert-Butyl 6-(furan-3-yl)-2,3-dimethoxybenzoate | High chemoselectivity for C-Br bond activation |

Flow Chemistry Applications in Reactions Involving the Compound

The principles of flow chemistry offer significant advantages for reactions involving this compound, particularly for palladium-catalyzed cross-couplings. mdpi.com While specific flow syntheses employing this exact compound are not widely documented, the extensive research on flow-based Suzuki-Miyaura reactions provides a clear blueprint for its application. vapourtec.comdoi.org

A hypothetical flow process for the Suzuki-Miyaura coupling of this compound would typically involve pumping separate streams of the reactants—one containing the aryl bromide and the other containing the boronic acid and a base—which are then combined at a T-junction. doi.org This mixture then flows through a heated, packed-bed reactor containing a heterogeneous palladium catalyst. vapourtec.commdpi.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety. youtube.comucl.ac.uk

Heterogeneous catalysts, such as palladium immobilized on silica, polymers, or encapsulated in resins, are particularly suited for flow chemistry. vapourtec.commdpi.comwhiterose.ac.uk They offer simplified product purification, as the catalyst is retained within the reactor, preventing contamination of the product stream and allowing for catalyst reuse. vapourtec.comnih.gov This approach addresses common challenges associated with homogeneous catalysis, such as the removal of residual palladium and ligands from the final product. vapourtec.com

| Parameter | Description | Advantages in Flow Chemistry |

| Reactor Type | Packed-bed column or cartridge reactor. doi.orgmdpi.com | High catalyst loading, efficient mixing, and easy separation of product from catalyst. vapourtec.com |

| Catalyst | Heterogeneous Pd catalyst (e.g., Pd on silica, Pd/C, or resin-supported Pd). vapourtec.commdpi.com | Catalyst recyclability, reduced metal leaching, simplified purification. vapourtec.comwhiterose.ac.uk |

| Reactant Streams | 1. Aryl bromide solution. 2. Boronic acid and base solution. | Precise stoichiometric control, safe handling of reagents. doi.org |

| Solvent | A solvent system that ensures homogeneity at reaction temperature (e.g., EtOH/H₂O/DME). vapourtec.com | Improved solubility and mass transfer. |

| Temperature | Controlled via external heating of the reactor (e.g., 80-130 °C). mdpi.comvapourtec.com | Rapid heat transfer, precise temperature control, reduced side reactions. |

| Residence Time | Controlled by flow rate and reactor volume. | Optimization of reaction time for maximum conversion. vapourtec.com |

| Pressure | Applied via a back-pressure regulator. doi.org | Prevents solvent boiling at elevated temperatures, ensures smooth flow. doi.org |

Green Chemistry Principles in Synthetic Pathways

The synthesis and subsequent transformations of this compound can be evaluated and optimized through the lens of green chemistry principles. The goal is to enhance sustainability by minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.orgrsc.org

Key green chemistry metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor. greenchemistry-toolkit.orgyoutube.com The Suzuki-Miyaura coupling, a common reaction for this compound, is generally considered to have a high atom economy, as the primary byproducts are non-toxic salts and borane (B79455) derivatives that are often water-soluble, facilitating easier separation. libretexts.org

Several strategies can be employed to "green" the synthetic pathways involving this compound:

Safer Solvents: A major focus has been replacing traditional volatile organic solvents (VOCs) like DMF or toluene (B28343) with more benign alternatives. rsc.org Aqueous solvent systems (e.g., water or water/ethanol mixtures) have been successfully used for Suzuki reactions, often in conjunction with water-soluble ligands. nih.gov

Catalyst Efficiency and Recycling: Reducing the amount of precious metal catalyst (palladium) is a key objective. This can be achieved by using highly active catalysts with high turnover numbers (TON) and turnover frequencies (TOF). whiterose.ac.uk Employing heterogeneous catalysts in flow reactors or batch processes allows for simple filtration and reuse, minimizing palladium waste. vapourtec.com

Energy Efficiency: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, thereby reducing energy consumption. rsc.org Flow chemistry also contributes to energy efficiency through superior heat transfer. ucl.ac.uk

Waste Reduction: As a substitution reaction, cross-coupling inherently has a lower atom economy than addition reactions. rsc.org However, waste can be minimized by choosing halides that produce less waste by mass (Cl < Br < I) and by avoiding stoichiometric additives where possible. rsc.org

| Green Chemistry Principle | Application to this compound Pathways |

| Atom Economy | Suzuki-Miyaura reactions have inherently good atom economy. libretexts.org |

| Safer Solvents & Auxiliaries | Replacing DMF with water or water/ethanol mixtures. nih.gov |

| Design for Energy Efficiency | Use of microwave irradiation or flow reactors to reduce reaction times and energy input. youtube.comrsc.org |

| Catalysis | Employing highly efficient (low loading) and recyclable heterogeneous palladium catalysts. vapourtec.comwhiterose.ac.uk |

| Reduce Derivatives | Using the compound directly without the need for protecting groups on the ester or methoxy functionalities. |

| Real-time analysis for Pollution Prevention | In-line monitoring (e.g., HPLC, IR) in flow chemistry setups to optimize reactions and prevent byproduct formation. doi.org |

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, represent a highly efficient strategy for building molecular complexity. While direct participation of this compound in a classical MCR is not extensively reported, its structure is well-suited for incorporation into MCR-based synthetic sequences.

One powerful approach is the combination of an MCR with a subsequent cross-coupling reaction. For example, the Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov A synthetic strategy could involve an amine or carboxylic acid component that also bears a boronic acid or ester functionality. The Ugi product could then be directly subjected to a Suzuki-Miyaura coupling with this compound to generate highly complex, functionalized molecules in a two-step, one-pot or sequential process.

Another strategy involves using the aryl bromide functionality to generate an aryne intermediate, which can then participate in MCRs. For instance, treatment of an aryl bromide with a strong base can lead to an aryne that reacts in a phosphine-triggered multicomponent reaction with aldehydes.

The synthesis of complex heterocyclic structures, such as isoindolinones, has also been achieved through multicomponent, palladium-catalyzed processes involving aryl bromides. researchgate.netnih.govsciforum.net In such a reaction, this compound could serve as the aryl bromide precursor, leading to the formation of a densely functionalized isoindolinone core.

| MCR Strategy | Role of this compound | Potential Product Class |

| Ugi-4CR / Suzuki Coupling Sequence | Acts as the aryl bromide coupling partner for the Ugi product. | Complex pseudo-peptides with an appended dimethoxybenzoyl moiety. |

| Ugi-Smiles Reaction | Could be modified to act as a phenolic component if the ester were hydrolyzed and the bromo-group replaced with a hydroxyl. organic-chemistry.orgrsc.org | N-aryl amines. |

| MCR for Isoindolinone Synthesis | Serves as the key aryl bromide component in a Pd/Cu-catalyzed one-pot reaction with an alkyne and an amine. researchgate.net | Highly substituted isoindolinones. |

Catalyst Development for Transformations of Bromo-Dimethoxybenzoates

The transformation of sterically hindered aryl bromides like this compound presents a significant challenge in catalysis, primarily due to the difficulty of the oxidative addition step to a Pd(0) center. The presence of two ortho-substituents (a methoxy group and the bromo atom itself) creates considerable steric congestion around the reaction site. Consequently, significant research has focused on developing highly active catalyst systems capable of overcoming this hindrance.

The key to success lies in the design of the ligand coordinated to the palladium center. The evolution of ligands for this purpose has progressed from simple triphenylphosphine (B44618) to highly specialized, bulky, and electron-rich phosphines and N-heterocyclic carbenes (NHCs). rsc.orgnih.gov

Bulky, Electron-Rich Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were among the first to show high efficacy for coupling sterically demanding aryl halides. nih.gov Their large cone angles and strong electron-donating ability promote the formation of the catalytically active, monoligated L-Pd(0) species and facilitate the oxidative addition step. rsc.org

Biaryl Phosphine (B1218219) Ligands (Buchwald Ligands): A major breakthrough came with the development of biaryl phosphine ligands like SPhos, XPhos, and RuPhos. These ligands are characterized by a biphenyl (B1667301) backbone that provides both steric bulk and electronic richness, creating a highly active and stable catalyst suitable for a broad range of challenging substrates, including those with multiple ortho-substituents.

The choice of catalyst can dramatically impact the yield and reaction conditions required for the transformation of bromo-dimethoxybenzoates. Modern catalysts often allow these reactions to proceed at lower temperatures and with lower catalyst loadings. acs.org

| Catalyst System (Ligand) | Key Features | Applicability to Bromo-Dimethoxybenzoates |

| Pd(OAc)₂ / PPh₃ | Classical, widely used system. | Generally insufficient for highly hindered substrates; may require high temperatures and catalyst loadings. |

| Pd₂ (dba)₃ / P(t-Bu)₃ | Highly electron-rich and bulky phosphine. nih.gov | Effective for many sterically hindered aryl bromides, promotes fast oxidative addition. nih.gov |

| Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich biaryl phosphine. | Excellent performance for di- and tri-ortho-substituted biaryls; high activity and stability. acs.org |

| [Pd(IPr)Cl₂] or PEPPSI-IPr | Sterically demanding NHC ligand. | High thermal stability and reactivity, suitable for challenging couplings including aryl chlorides. |

| Pd-PEPPSI-SIPr | Very bulky NHC ligand. nih.gov | High selectivity and activity for sterically congested substrates. nih.govrsc.org |

Future Research Directions and Unexplored Synthetic Potential

Development of Novel Catalytic Transformations

The bromine atom on the aromatic ring of tert-Butyl 6-bromo-2,3-dimethoxybenzoate is a key functional group for a wide array of catalytic cross-coupling reactions. While related compounds like 6-Bromo-2,3-dimethoxybenzaldehyde (B1228148) are known to participate in palladium-catalyzed reactions, the full catalytic potential of the title compound remains largely unexplored cymitquimica.com.

Future research should focus on leveraging this reactivity in various transformations, including:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new carbon-carbon bonds, leading to the synthesis of biaryls and other complex organic structures.

Sonogashira-Hagihara Coupling: Palladium-catalyzed reaction with terminal alkynes to create aryl alkynes, which are precursors for many functional materials and pharmaceutical compounds.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups by coupling with amines, amides, or carbamates. This is a powerful method for constructing molecules with potential biological activity.

Heck Coupling: The reaction with alkenes to form substituted olefins, providing access to a diverse range of molecular scaffolds .

Photocatalysis: Inspired by the use of 6-bromo-2-naphthol (B32079) as a photoacid catalyst, investigations could explore the photophysical properties of this compound and its derivatives for use in visible-light-mediated organic synthesis nsf.gov.

Systematic studies on the optimization of these catalytic reactions, including catalyst selection, ligand effects, and reaction conditions, would significantly expand the synthetic utility of this compound.

Investigation of Biological Activity of Derived Compounds (excluding clinical/dosage)

Substituted benzoates and related aromatic compounds are prevalent in medicinal chemistry. The precursor, 6-Bromo-2,3-dimethoxybenzoic acid, has been noted for its potential antibacterial activity cymitquimica.com. Furthermore, compounds with a trimethoxyphenyl scaffold have been investigated as potential anticancer agents nih.gov. This suggests that derivatives of this compound could exhibit a range of biological effects.

Future research in this area could involve:

Synthesis of Analog Libraries: Using the catalytic methods described in section 7.1, diverse libraries of derivatives can be synthesized where the bromine atom is replaced with various organic moieties.

In Vitro Screening: These newly synthesized compounds can be subjected to a battery of in vitro assays to assess their potential biological activities. nih.gov This screening could target a wide range of therapeutic areas, including:

Antimicrobial Activity: Testing against various strains of bacteria and fungi to identify new antibiotic or antifungal leads. cymitquimica.com

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines, such as HepG2, and investigating mechanisms like cell cycle arrest. nih.gov

Enzyme Inhibition: Targeting specific enzymes implicated in disease pathways. For instance, the structural isomer of acivicin, 3-Br-acivicin, shows inhibitory activity against specific enzymes mdpi.com.

Antiviral and Anti-inflammatory properties: Exploring potential activities based on the properties of related heterocyclic systems derived from bromo-aromatic precursors. researchgate.netnih.gov

It is important to note that these investigations should focus on identifying lead compounds and understanding structure-activity relationships, rather than clinical applications.

Exploration of New Material Science Applications

The field of material science constantly seeks novel organic molecules with unique electronic, optical, or physical properties. The aromatic core of this compound makes it a candidate for the synthesis of new functional materials.

Promising research directions include:

Conjugated Polymers: Polymerization of the monomer through repeated cross-coupling reactions (e.g., Suzuki or Stille coupling) could yield conjugated polymers. Azulene-containing polymers, synthesized from similar bromo-functionalized precursors, exhibit intriguing properties like small HOMO-LUMO gaps and stimuli responsiveness, suggesting that polymers from this benzoate (B1203000) derivative could have applications in organic electronics. researchgate.net

Liquid Crystals: Modification of the molecular structure by introducing long alkyl chains and other mesogenic groups could lead to the formation of novel liquid crystalline materials.

Fluorescent Materials: The photophysical properties of derivatives could be tuned by strategic substitution on the aromatic ring. This could lead to the development of new dyes or sensors. For example, the fluorescence of methyl salicylate (B1505791) is used to amplify the triboluminescence of sugar crystals wikipedia.org.

Computational Chemistry Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For a molecule like this compound, computational studies can provide invaluable insights.

Future computational research could focus on:

Reaction Mechanism Analysis: Modeling the transition states and reaction pathways of the catalytic transformations discussed in section 7.1. This can help in understanding the factors that control reactivity and selectivity, leading to more efficient synthetic protocols.

Prediction of Molecular Properties: Calculating key electronic properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. These calculations can help predict the suitability of derivatives for applications in material science researchgate.net.

Structural Analysis: As demonstrated in studies of other complex molecules containing tert-butyl and bromo-phenyl groups, DFT can be used to analyze molecular geometry, including torsion and dihedral angles, which influence the solid-state packing and physical properties of materials researchgate.net.

Structure-Activity Relationship (SAR) Modeling: In conjunction with biological screening, computational docking studies can be performed to predict how derivatives might interact with biological targets like enzyme active sites, helping to rationalize observed activities and design more potent analogs.

Scalable Synthesis and Industrial Relevance

For a chemical compound to have a significant impact, its synthesis must be amenable to scale-up. While this compound is currently a research chemical, its potential applications necessitate the development of a scalable and cost-effective synthetic route.

Key considerations for future research include:

Process Optimization: The synthesis of the precursor, 6-bromo-2,3-dimethoxybenzoic acid, from 2,3-dimethoxybenzoic acid and bromine is a known process cymitquimica.com. Optimizing this bromination and the subsequent tert-butylation step for large-scale production is crucial. This would involve investigating solvent effects, temperature control, and purification methods to maximize yield and purity, drawing on established industrial processes for similar compounds totalingredientes.com.br.

Alternative Synthetic Routes: Exploring alternative pathways, such as the direct bromination of tert-butyl 2,3-dimethoxybenzoate or multi-step sequences from more readily available starting materials. Procedures for related compounds, like the synthesis of 4-bromo-2,6-di-tert-butylphenol, provide a model for robust, large-scale preparations orgsyn.org.

Industrial Applications of Derivatives: The industrial relevance of this compound is intrinsically linked to the applications of its derivatives. If derivatives prove useful as pharmaceuticals, agrochemicals, or components in electronic materials, the demand for a scalable synthesis will increase. The broad industrial use of other substituted benzoates and aromatic acids in sectors ranging from food preservation to the manufacturing of dyes and detergents illustrates the potential market for such versatile chemical intermediates totalingredientes.com.brwikipedia.org.

Q & A

Basic Research Questions

Q. What are typical synthetic routes for preparing tert-butyl 6-bromo-2,3-dimethoxybenzoate, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination and protection/deprotection steps. For example, tert-butyl esters are often synthesized via acid-catalyzed esterification using tert-butanol. To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of the tert-butyl group.

- Monitor reaction progress via TLC (e.g., ethyl acetate/petroleum ether eluent) .

- Adjust temperature (e.g., 100°C for 3 hours under argon) and stoichiometry of reagents like TBHP (tert-butyl hydroperoxide) to enhance selectivity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 65-70 | Over-bromination |

| Esterification | tert-Butanol, H₂SO₄, reflux | 80-85 | Hydrolysis risk |

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- NMR : Look for tert-butyl protons at ~1.3 ppm (singlet) and aromatic protons in the 6.5-7.5 ppm range. Methoxy groups appear as singlets near 3.8-4.0 ppm .

- HRMS : Calculate exact mass for [M+H]⁺ (e.g., C₁₃H₁₇BrO₄⁺ = 331.03) and compare with experimental values .

- Data Table :

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR | 1.3 ppm (9H, s), 3.9 ppm (6H, s), 7.2 ppm (1H, s) | tert-butyl, methoxy, aromatic protons |

| HRMS | [M+H]⁺ = 331.03 | Confirms molecular formula |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use P95/P1 respirators for dust control and OV/AG/P99 respirators for vapor protection .

- Store in airtight containers at room temperature; avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodology :

- Compare coupling constants and integration ratios to distinguish regioisomers (e.g., para vs. ortho substitution).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Cross-validate with computational methods (DFT) to predict chemical shifts .

Q. What strategies mitigate competing side reactions during C-H functionalization using this compound?

- Methodology :

- Temperature Control : Lower temperatures (e.g., 80°C) reduce radical recombination in TBHP-mediated reactions .

- Additives : Use silver salts (AgNO₃) to suppress halide interference or TEMPO to quench radical pathways .

- Data Table :

| Additive | Effect on Yield (%) | Side Product Formation |

|---|---|---|

| AgNO₃ (10 mol%) | 85 → 92 | Reduced Br⁻ interference |

| TEMPO (2 eq) | 85 → 70 | Inhibits radical chain |

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates with/without tert-butyl using kinetic studies (e.g., Suzuki-Miyaura coupling).

- Steric parameters (e.g., Taft constants) predict reduced nucleophilic attack at the ester carbonyl .

Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and structural integrity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.